molecular formula C6H13NO2 B13613084 Methyl (R)-2-(aminomethyl)butanoate

Methyl (R)-2-(aminomethyl)butanoate

Cat. No.: B13613084
M. Wt: 131.17 g/mol
InChI Key: OITQFQBCFPRRFS-RXMQYKEDSA-N
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Description

Methyl (R)-2-(aminomethyl)butanoate is a chiral ester derivative of butanoic acid featuring an aminomethyl (-CH2NH2) substituent at the second carbon of the butanoate backbone, with the (R)-configuration at the stereogenic center. The molecular formula is hypothesized to be C7H15NO2, combining a methyl ester group, a four-carbon chain, and a primary amine functional group. This compound is likely synthesized via stereoselective methods, with characterization techniques such as FTIR, NMR, and X-ray crystallography (as noted in for similar compounds) .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (2R)-2-(aminomethyl)butanoate

InChI

InChI=1S/C6H13NO2/c1-3-5(4-7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1

InChI Key

OITQFQBCFPRRFS-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](CN)C(=O)OC

Canonical SMILES

CCC(CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Configuration Reversal and Protection/Deprotection Strategies

One patented method involves the stereoselective synthesis starting from protected intermediates such as benzoyl-aminomethyl hydroxybutyrate esters. The process includes:

  • Position isomerization and configuration reversal at the chiral centers using strong organic bases such as n-butyl lithium, isobutyl lithium, tert-butyl lithium, potassium tert-butoxide, or sodium methylate.
  • Reaction conditions typically range from -100 °C to 50 °C with reaction times from 0.05 to 24 hours.
  • After configuration inversion, removal of protecting groups is performed using reagents like triphenylphosphine/diethyl azodiformate (DEAD) in solvents such as alcohols, ethers, or halohydrocarbons.
  • Deprotection is achieved under acidic or metal oxyhydroxide conditions at temperatures from 0 °C to 100 °C over 0.1 to 24 hours.
  • This method yields the target compound with high chemo-selectivity (94:6) and enantiomeric excess (>97% ee).

This approach emphasizes the importance of controlling stereochemistry through selective base-mediated configuration inversion and subsequent deprotection steps to obtain this compound in high purity and enantiomeric excess.

Catalytic Desulfurization of Methionine Derivatives

Another advanced approach involves the use of methionine or methionamide derivatives as precursors, followed by catalytic desulfurization:

  • Starting from L-methionine methyl ester or L-methionamide, desulfurization is performed using Raney Nickel or palladium on carbon (Pd/C) catalysts under hydrogen atmosphere.
  • Reaction conditions vary with catalyst type, temperature (60–80 °C), hydrogen pressure (up to 80 bar), and residence time (seconds to minutes in continuous flow reactors).
  • The process is conducted in batch or continuous flow setups, with continuous flow showing improved productivity and selectivity.
  • The desulfurization converts sulfur-containing intermediates into methyl (S)-2-amino-butanoate or this compound after stereoselective control.
  • Typical yields are high (up to 90%), and the process benefits from mild reaction conditions and scalability.
  • Table 1 summarizes key parameters and outcomes from desulfurization studies:
Entry Catalyst Temp (°C) Pressure (bar) Residence Time (min) Conversion (%) Selectivity (%) Productivity (mmol·h⁻¹·mmol⁻¹ catalyst)
1 Raney Ni (Ald.) 80 N/A 1 99 99 0.06
2 Raney Ni (Prep.) 80 N/A 1 99 99 0.32
3 Pd/C 25 40 0.25 (15 s) 10 100 4.3
  • The use of Pd/C with hydrogen pressure in flow reactors (H-CUBE system) allows fine control over hydrogenation and desulfurization steps, improving the purity of the final amino ester.

Reductive Amination and Alkylation Routes

Literature reports also describe the preparation of this compound via reductive amination and alkylation:

  • Starting from aldehydes or ketoesters, reductive amination with appropriate amines yields amino acid esters.
  • For example, methyl-3-formylhexanoate can be alkylated with methyl bromoacetate, followed by reductive amination with S-2-aminobutyramide to afford intermediates leading to the target compound.
  • These methods often require chiral resolution steps such as chiral HPLC to separate enantiomers due to racemic mixtures formed during synthesis.
  • The process involves multiple steps including acid amine coupling, cyclization, and ester hydrolysis.
  • Limitations include the need for expensive chiral separation and moderate overall yields.

Continuous Flow Protocols for Enantiomerically Pure Amino Esters

Recent advances have demonstrated continuous flow synthesis protocols for enantiomerically pure this compound:

  • The process involves catalytic hydrogenation and desulfurization steps in a flow reactor using Raney Nickel or Pd/C catalysts.
  • Reaction parameters such as catalyst loading, temperature, solvent, and flow rate are optimized to maximize conversion and selectivity.
  • The continuous flow approach allows efficient scale-up and reproducibility with high enantiomeric purity.
  • Crude reaction mixtures can be purified by recrystallization techniques to isolate the amino ester with yields up to 90%.
  • This method is advantageous for industrial applications due to its operational simplicity and control over reaction parameters.

Summary Table of Key Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield/Selectivity Notes
Configuration Reversal & Deprotection Protected benzoyl-aminomethyl esters n-Butyl lithium, triphenylphosphine/DEAD -100 to 50 °C; 0.05–24 h; acid/base deprotection >97% ee; chemo-selective (94:6) High stereoselectivity, multi-step
Catalytic Desulfurization L-Methionine methyl ester or amide Raney Nickel, Pd/C 60–80 °C; H2 pressure up to 80 bar; flow or batch Up to 90% yield; high selectivity Continuous flow enhances productivity
Reductive Amination & Alkylation Aldehydes, methyl bromoacetate S-2-Aminobutyramide, HOBT, DCE Multi-step, chiral HPLC for resolution Moderate yields; racemic mixtures Requires chiral separation steps
Continuous Flow Protocol Methionine derivatives Raney Nickel, Pd/C Optimized flow conditions, mild temp Up to 90% yield; high purity Industrial scalability and reproducibility

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(aminomethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or amines.

Scientific Research Applications

Methyl (2R)-2-(aminomethyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-(aminomethyl)butanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate that is converted to a product through the catalytic action of an enzyme. The aminomethyl group can participate in hydrogen bonding and other interactions with the active site of the enzyme, facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl (R)-2-(aminomethyl)butanoate and its analogs:

Compound Name Molecular Formula Substituent(s) Ester Group Key Properties/Applications References
This compound* C7H15NO2 -CH2NH2 Methyl Chiral intermediate for drug synthesis; primary amine reactivity N/A
Methyl (R)-2-methylbutanoate C6H12O2 -CH3 Methyl Flavoring agent; lower polarity
Ethyl (R)-2-acetamidobutanoate C8H15NO3 -NHCOCH3 Ethyl Stable amide derivative; peptide synthesis
Ethyl (2R)-2-amino-2-methylbutanoate C7H15NO2 -NH2, -CH3 Ethyl Dual functional groups; chiral building block
(R)-2-((Cbz-amino)methyl)-3-methylbutanoic acid C14H19NO4 -CH2NHCbz, -CH3 Carboxylic acid Protected amine; peptide intermediates
Methyl 2-hydroxybutanoate C5H10O3 -OH Methyl Hydrophilic; esterase substrates

Notes:

  • Methyl (R)-2-methylbutanoate () lacks the aminomethyl group, resulting in reduced polarity and applications in fragrances rather than bioactive molecules .
  • Ethyl (R)-2-acetamidobutanoate () features an acetamido group, enhancing stability against oxidation compared to primary amines, making it suitable for prolonged storage in synthetic workflows .
  • Ethyl (2R)-2-amino-2-methylbutanoate () combines amino and methyl groups at the same carbon, which may sterically hinder reactions at the amine site .
  • (R)-2-((Cbz-amino)methyl)-3-methylbutanoic acid () uses a benzyloxycarbonyl (Cbz) protecting group, critical for preventing unwanted side reactions in peptide coupling .
  • Methyl 2-hydroxybutanoate () replaces the amine with a hydroxyl group, increasing hydrophilicity and altering metabolic pathways in biological systems .

Functional and Reactivity Differences

  • Amine Reactivity: The primary amine in this compound is more nucleophilic than the acetamido group in ’s compound, enabling faster conjugation reactions (e.g., with carbonyl compounds) .
  • Steric Effects: Ethyl (2R)-2-amino-2-methylbutanoate’s dual substituents may reduce reactivity compared to the single aminomethyl group in the target compound .
  • Protection Strategies : The Cbz group in ’s compound exemplifies protective measures necessary for amine functionality in multi-step syntheses .

Q & A

Basic: What are the optimal synthetic routes for Methyl (R)-2-(aminomethyl)butanoate, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (R)-configuration. For example, a multi-step procedure may start with a chiral amino acid precursor, followed by esterification and functional group protection. Key steps include:

  • Enantioselective synthesis : Use of chiral auxiliaries or catalysts to control stereochemistry, as seen in the synthesis of related (R)-amino acid esters .
  • Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and recrystallization to isolate the enantiomerically pure product .
  • Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98% purity is standard for pharmacological studies) .

Advanced: How do researchers resolve contradictions in reactivity data between this compound and its structural analogs?

Methodological Answer:
Discrepancies often arise from steric effects or electronic variations in substituents. For example:

  • Steric hindrance : The aminomethyl group in this compound may reduce nucleophilic attack rates compared to its methyl-substituted analogs. Computational modeling (DFT) can predict reactivity trends .
  • Electronic effects : Electron-withdrawing groups (e.g., bromine in analogs) enhance electrophilic reactivity, as shown in comparative kinetic studies .
  • Validation : Cross-referencing experimental data with spectroscopic (NMR, IR) and computational results ensures consistency .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Standard characterization includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm molecular structure and substituent positions (e.g., methyl vs. aminomethyl groups) .
    • FT-IR : Identification of ester (C=O, ~1740 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .
  • Chiral Analysis : Polarimetry or chiral-phase HPLC to verify enantiopurity .

Advanced: How is this compound utilized in drug design, particularly for neurological targets?

Methodological Answer:
The compound serves as a precursor for GABA receptor modulators due to its structural mimicry of neurotransmitter backbones. Key applications include:

  • Pharmacophore optimization : Introducing substituents (e.g., benzyl groups) to enhance blood-brain barrier penetration .
  • In vitro assays : Testing binding affinity to GABA₀ receptors using radioligand displacement assays .
  • Metabolic stability : LC-MS/MS analysis of plasma stability in preclinical models to assess pharmacokinetics .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions : -20°C under inert gas (argon) to prevent hydrolysis of the ester group .
  • Degradation monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., free carboxylic acid) .
  • Solvent compatibility : Avoid aqueous buffers; use anhydrous DMSO or ethanol for long-term storage .

Advanced: How do researchers address low yields in the catalytic asymmetric synthesis of this compound?

Methodological Answer:
Low yields often stem from catalyst poisoning or side reactions. Mitigation strategies include:

  • Catalyst optimization : Screening chiral ligands (e.g., BINAP derivatives) to improve enantioselectivity .
  • Reaction engineering : Using flow chemistry to enhance mixing and reduce reaction time .
  • Byproduct analysis : GC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry .

Comparison of Synthetic Methods

ParameterChiral Resolution Asymmetric Catalysis
Yield 40-60%70-85%
Enantiomeric Excess >99%95-98%
Cost High (chiral columns)Moderate (catalyst reuse)
Scalability LimitedHigh

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking studies : Molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., GABA receptors) .
  • QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
  • ADMET prediction : Software like SwissADME to forecast absorption and toxicity profiles .

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